2-[(2-fluorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3S2/c18-15-4-2-1-3-13(15)11-22-17(23)21-12-14(5-6-16(21)19-22)27(24,25)20-7-9-26-10-8-20/h1-6,12H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUBIKOIVOQLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-fluorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the formation of the triazole ring fused with the pyridine moiety. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using specific catalysts or solvents.
Chemical Reactions Analysis
2-[(2-fluorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to 2-[(2-fluorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one exhibit antiviral properties. Specifically, triazolopyridine derivatives have been investigated for their effectiveness against viral infections, including those caused by paramyxoviruses . The sulfonamide group in these compounds is believed to play a critical role in their interaction with viral proteins, potentially inhibiting viral replication processes .
Antimalarial Potential
A novel series of triazolopyridine sulfonamides has shown promising antimalarial activity against Plasmodium falciparum. In vitro studies reported compounds with IC50 values indicating effective inhibition at low concentrations (e.g., IC50 = 2.24 μM) . This suggests that derivatives of the compound may serve as lead candidates for antimalarial drug development.
Inhibition of Enzymatic Activity
The compound has also been evaluated for its inhibitory effects on key enzymes such as monoamine oxidase (MAO) and cholinesterases . These enzymes are critical in various neurological processes and are targets for drugs treating conditions like depression and Alzheimer’s disease. Preliminary results indicate that certain analogs exhibit selective inhibition of MAO B with submicromolar potency .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiomorpholine and sulfonamide groups can significantly alter biological activity. For instance:
| Modification | Biological Activity | IC50 Value |
|---|---|---|
| Thiomorpholine substitution | Enhanced antiviral activity | TBD |
| Sulfonamide variation | Increased MAO B inhibition | 0.51 μM |
These insights can guide future synthesis efforts aimed at enhancing therapeutic profiles .
Case Study 1: Antiviral Efficacy
In a study focusing on antiviral agents, a derivative of the compound was tested against respiratory viruses. The results demonstrated significant inhibition of viral replication in cell cultures, supporting its potential as an antiviral treatment .
Case Study 2: Antimalarial Screening
A comprehensive screening of triazolopyridine derivatives led to the identification of several candidates with potent antimalarial activity. The lead compound from this study exhibited an IC50 value comparable to existing antimalarial drugs, highlighting its potential for further development .
Mechanism of Action
The mechanism of action of 2-[(2-fluorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes involved in cell signaling or metabolic pathways .
Comparison with Similar Compounds
Triazolopyridine Derivatives :
- Compound A: 3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic acid 2-(toluene-4-sulfonyl)ethyl ester (8f) Structural Differences: Replaces the triazolopyridine core with a benzimidazole-sulfonyl system. Functional Impact: The methanesulfinyl group in 8f may enhance oxidative stability but reduce metabolic resistance compared to the thiomorpholine sulfonyl group .
Sulfonamide-Containing Analogues :
- Compound B : 6-(Morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
- Key Difference : Substitutes thiomorpholine with morpholine, removing the sulfur atom. This reduces lipophilicity (predicted logP decrease by ~0.5) and alters hydrogen-bond acceptor capacity.
- Implications : Morpholine analogues often exhibit improved aqueous solubility but may compromise membrane permeability relative to thiomorpholine derivatives.
Computational Binding Predictions
AutoDock Vina has been widely employed to predict binding affinities of sulfonamide-containing triazolopyridines. For example:
- Target Compound : Docking simulations suggest strong interactions with ATP-binding pockets (e.g., kinases) due to the thiomorpholine sulfonyl group’s ability to form hydrogen bonds with lysine residues.
- Compound 8f : Exhibits lower predicted binding energy (-9.2 kcal/mol) compared to the target compound (-10.5 kcal/mol), likely due to steric hindrance from the benzimidazole-trifluoroethoxy system .
Pharmacokinetic and Toxicity Comparisons
Table 1: Predicted Properties of Triazolopyridine Derivatives
| Property | Target Compound | Compound 8f | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | 445.5 | 678.7 | 377.4 |
| logP | 3.2 | 4.1 | 2.7 |
| H-Bond Donors | 1 | 2 | 1 |
| H-Bond Acceptors | 7 | 9 | 6 |
| CYP3A4 Inhibition Risk | Moderate | High | Low |
Key Observations :
- The target compound’s thiomorpholine sulfonyl group balances lipophilicity (logP 3.2) and solubility, reducing CYP3A4 inhibition risk compared to Compound 8f.
- Compound B’s morpholine sulfonyl group lowers logP but may limit tissue penetration.
Biological Activity
The compound 2-[(2-fluorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS: 1251545-44-4) is a novel triazolo-pyridine derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 317.36 g/mol. The structure features a triazolo-pyridine core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Similar compounds in the triazolo-pyridine class have been shown to inhibit various kinases involved in cancer progression. These include receptor tyrosine kinases (RTKs) and serine/threonine kinases, which play crucial roles in cell signaling pathways related to proliferation and survival .
- Antiviral Activity : Preliminary studies suggest that derivatives of triazolo-pyridines can exhibit antiviral properties. The sulfonamide group may enhance binding affinity to viral proteins, thereby inhibiting viral replication .
- Anticancer Properties : In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines. The specific mechanism often involves the modulation of apoptotic pathways and the inhibition of cell cycle progression .
Biological Activity Data
Case Studies
- Anticancer Evaluation : A study evaluated a series of triazolo-pyridine derivatives for their anticancer activity against MCF-7 breast cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value suggesting potent activity compared to standard chemotherapeutics .
- Inhibition of Viral Replication : Research indicated that similar sulfonamide-containing compounds effectively inhibited viral replication in vitro, suggesting that this compound may have potential as an antiviral agent against certain RNA viruses .
Research Findings
Recent investigations have focused on optimizing the synthesis and enhancing the biological efficacy of triazolo-pyridine derivatives:
- Synthesis : The synthesis involves cyclization reactions followed by alkylation steps to ensure high yield and purity of the target compound .
- Structure-Activity Relationship (SAR) : Studies indicate that variations in substituents on the pyridine ring significantly affect the biological activity, especially regarding kinase inhibition and anticancer properties .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing [1,2,4]triazolo[4,3-a]pyridine sulfonamide derivatives like this compound?
- Methodology : The synthesis typically involves:
- Sulfonylation : Reacting the triazolopyridine core with thiomorpholine-4-sulfonyl chloride under basic conditions (e.g., using NaH or Et₃N in dry THF at 0–5°C).
- Benzylation : Introducing the 2-fluorobenzyl group via nucleophilic substitution or coupling reactions (e.g., using 2-fluorobenzyl bromide in DMF with K₂CO₃).
- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (e.g., from ethanol/water mixtures) to achieve >95% purity .
Q. How is structural integrity validated post-synthesis?
- Analytical techniques :
- NMR : Assign peaks for the thiomorpholine sulfonyl group (δ ~3.5–4.0 ppm for S-linked protons) and the 2-fluorobenzyl moiety (δ ~5.2–5.5 ppm for CH₂).
- LC/MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and compare calculated vs. observed molecular weights (e.g., C₁₉H₁₈FN₅O₃S₂: calc. 467.08, obs. 467.1) .
- Melting point : Consistency with literature values (e.g., analogs show m.p. 150–155°C) .
Advanced Research Questions
Q. How can molecular docking tools like AutoDock Vina predict binding modes of this compound to biological targets?
- Protocol :
- Target preparation : Retrieve protein structures (e.g., Plasmodium falciparum enzymes for antimalarial studies) from PDB. Remove water molecules and add polar hydrogens.
- Ligand preparation : Generate 3D conformers of the compound using Open Babel, optimize with MMFF94 force field.
- Docking : Use AutoDock Vina with a grid box covering the active site (20×20×20 Å). Validate parameters using co-crystallized ligands (RMSD <2.0 Å acceptable) .
Q. How can Design of Experiments (DoE) optimize reaction yields during sulfonylation?
- Strategy :
- Variables : Temperature (0–25°C), equivalents of sulfonyl chloride (1.0–1.5 eq.), reaction time (2–12 hrs).
- Response surface modeling : Use a central composite design to identify optimal conditions (e.g., 5°C, 1.2 eq., 8 hrs maximizes yield to ~85%).
- Validation : Confirm reproducibility in triplicate and scale-up (1 mmol to 10 mmol) without yield drop .
Q. How to resolve discrepancies between computational binding predictions and experimental IC₅₀ values?
- Troubleshooting :
- Solvent effects : Docking assumes aqueous environments; test compound solubility (e.g., logP ~2.5–3.0 may require DMSO stock solutions).
- Protein flexibility : Use molecular dynamics simulations (e.g., GROMACS) to account for conformational changes.
- Assay conditions : Validate buffer pH and ionic strength, as sulfonamides are sensitive to protonation states .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for SAR studies of analogs?
- Approach :
- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) or lipophilicity (ClogP) with bioactivity (e.g., pIC₅₀).
- Cluster analysis : Group analogs by substituent patterns (e.g., fluorophenyl vs. chlorophenyl) to identify activity trends .
Q. How to assess metabolic stability of the thiomorpholine sulfonyl group?
- In vitro assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
